



# Application Notes and Protocols for Cell Surface Protein Labeling Using Tris-NTA

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Compound of Interest		
Compound Name:	Tris-NTA	
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# For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Tris-nitrilotriacetic acid (**Tris-NTA**) for the specific and high-affinity labeling of His-tagged proteins on the surface of living cells. This technology offers a powerful tool for a variety of applications, including fluorescence imaging, single-molecule tracking, and protein interaction studies.

## **Introduction to Tris-NTA Chemistry**

**Tris-NTA** is a multivalent chelator that, when charged with a metal ion such as Nickel (Ni<sup>2+</sup>) or Cobalt (Co<sup>2+</sup>), exhibits a remarkably high affinity and specificity for polyhistidine-tagged (Histagged) proteins.[1][2] Unlike traditional monovalent NTA which binds to His-tags with a dissociation constant (Kd) in the micromolar range ( $\sim$ 10  $\mu$ M), **Tris-NTA**, with its three NTA moieties, binds to a 6xHis-tag with a Kd in the nanomolar to sub-nanomolar range ( $\sim$ 1 nM).[1] [2][3] This represents an affinity that is approximately four orders of magnitude higher, leading to highly stable and stoichiometric 1:1 binding.[1][2][4][5]

The interaction is reversible and can be disrupted by the addition of chelating agents like EDTA or by competition with high concentrations of imidazole.[1][2] This reversibility allows for controlled labeling and potential elution of the labeled protein. **Tris-NTA** can be conjugated to a variety of molecules, including fluorophores, biotin, or other probes, making it a versatile tool for biological research.[1][4][6]



## **Key Applications**

- Fluorescence Imaging: Conjugating fluorophores to Tris-NTA enables the visualization of His-tagged proteins on the cell surface using techniques like confocal microscopy and superresolution microscopy.[1]
- Single-Molecule Tracking: The high-affinity and stable binding of **Tris-NTA** allows for the tracking of individual protein dynamics on the plasma membrane.[7]
- Protein Interaction Studies: By labeling a His-tagged protein with a fluorescently-labeled
   Tris-NTA, researchers can study its interaction with other proteins or ligands using
   techniques like Förster Resonance Energy Transfer (FRET) or MicroScale Thermophoresis
   (MST).[5][8]
- Cellular Assays: Labeled cells can be used in a variety of downstream applications, including flow cytometry and cell sorting.

## **Quantitative Data Summary**

The following table summarizes the binding affinities of various **Tris-NTA** conjugates to Histagged proteins as reported in the literature.



Tris-NTA Conjugate	His-Tag Target	Dissociation Constant (Kd)	Reference(s)
Tris-NTA (unconjugated)	6xHis-tag	~1 nM	[1][2]
Biotinylated Tris-NTA	6xHis-tag	~5-20 nM	[3]
RED-tris-NTA (NT647)	6xHis-peptide	3.8 ± 0.5 nM	[5]
GREEN-tris-NTA (NT547)	6xHis-peptide	4.4 ± 3.7 nM	[5]
BLUE-tris-NTA (Oregon Green® 488)	6xHis-peptide	6.7 ± 4.1 nM	[5]
RED-tris-NTA	His <sub>6</sub> -p38α	2.1 ± 0.8 nM	[5]
GREEN-tris-NTA	His <sub>6</sub> -p38α	6.3 ± 1.7 nM	[5]
BLUE-tris-NTA	His <sub>6</sub> -p38α	2.7 ± 1.7 nM	[5]
RED-tris-NTA	His <sub>6</sub> -MBP-binding protein	7 ± 1 nM	[5]
ATTO-647-NTA	His-tagged BbHtrA	66.52 nM	[9]

## **Experimental Protocols**

# Protocol 1: Preparation of Ni<sup>2+</sup>-Charged Tris-NTA Conjugate

This protocol describes the charging of a fluorophore-conjugated **Tris-NTA** with Ni<sup>2+</sup> ions, a necessary step for its binding to His-tagged proteins.

#### Materials:

- Fluorophore-conjugated Tris-NTA
- NiCl2 (Nickel Chloride) solution (10 mM)
- Labeling Buffer (e.g., PBS with 1% BSA, pH 7.4)



Microcentrifuge tubes

#### Procedure:

- Dilute the fluorophore-conjugated Tris-NTA to the desired working concentration in Labeling Buffer.
- Add NiCl<sub>2</sub> solution to the diluted Tris-NTA conjugate to a final concentration that is in molar excess of the Tris-NTA (e.g., a 5-10 fold molar excess).
- Incubate the mixture for 10-15 minutes at room temperature to allow for the formation of the Ni<sup>2+</sup>-Tris-NTA complex.
- The Ni<sup>2+</sup>-charged **Tris-NTA** conjugate is now ready for use in cell labeling experiments.

### **Protocol 2: Cell Surface Protein Labeling**

This protocol provides a step-by-step guide for labeling His-tagged proteins on the surface of live cells.

#### Materials:

- Cells expressing a His-tagged surface protein
- Complete cell culture medium
- Labeling Buffer (e.g., PBS with 1% BSA, pH 7.4)
- Washing Buffer (e.g., PBS)
- Ni<sup>2+</sup>-charged fluorophore-**Tris-NTA** (from Protocol 1)
- Fc Receptor Blocking Solution (optional, recommended for immune cells)
- Microcentrifuge tubes or cell culture plates

#### Procedure:

Cell Preparation:



- Harvest cells and wash them once with ice-cold Labeling Buffer.
- Centrifuge at 300-400 x g for 5 minutes at 4°C and carefully remove the supernatant.
- Resuspend the cell pellet in ice-cold Labeling Buffer to a concentration of 1-5 x 10<sup>6</sup> cells/mL.
- Fc Receptor Blocking (Optional):
  - If using immune cells, add an Fc receptor blocking solution according to the manufacturer's instructions to prevent non-specific binding.
  - Incubate for 10 minutes on ice.

#### Labeling:

- Add the prepared Ni<sup>2+</sup>-charged fluorophore-Tris-NTA to the cell suspension at a final
  concentration typically in the range of 10-100 nM. The optimal concentration should be
  determined empirically for each cell type and protein expression level.
- Incubate for 30-60 minutes on ice or at 4°C, protected from light.

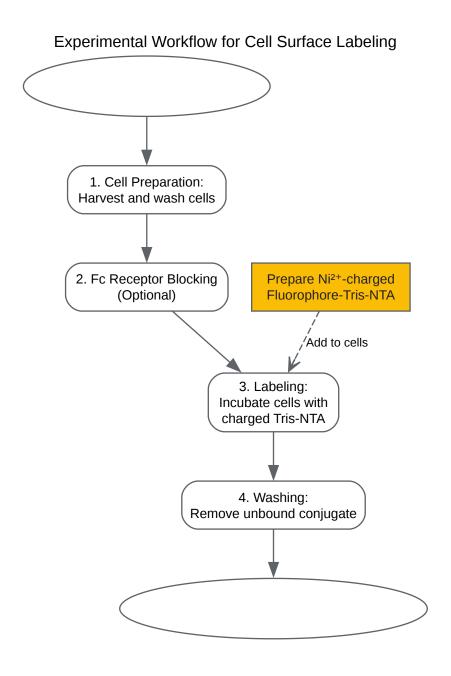
#### Washing:

- Add 10 volumes of ice-cold Washing Buffer to the cell suspension.
- Centrifuge at 300-400 x g for 5 minutes at 4°C and discard the supernatant.
- Repeat the washing step two more times to remove unbound Tris-NTA conjugate.
- Resuspension and Analysis:
  - Resuspend the final cell pellet in an appropriate buffer for your downstream application (e.g., imaging buffer for microscopy, or FACS buffer for flow cytometry).
  - The cells are now labeled and ready for analysis.

## **Visualizations**



Caption: Principle of Tris-NTA - His-Tag Interaction.



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Caption: Experimental Workflow for Cell Surface Labeling.

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